Omeprazole sulfone
Beschreibung
Omeprazole sulfone is a primary oxidative metabolite of omeprazole, a proton pump inhibitor (PPI) widely used to treat acid-related gastrointestinal disorders. Formed via sulfoxidation mediated by cytochrome P450 (CYP) 3A4, this compound is structurally characterized by the replacement of the benzimidazole sulfide group in omeprazole with a sulfone group (SO₂) . This modification increases its polarity and alters its pharmacokinetic properties, including reduced retention in reversed-phase liquid chromatography (RP-LC) compared to omeprazole . This compound is also recognized as a degradation product in pharmaceutical formulations, necessitating precise analytical methods for quantification .
Eigenschaften
IUPAC Name |
6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfonyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-10-8-18-15(11(2)16(10)24-4)9-25(21,22)17-19-13-6-5-12(23-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXEQEYRTSRFZEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)(=O)C2=NC3=C(N2)C=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40237116 | |
| Record name | Omeprazole sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40237116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88546-55-8 | |
| Record name | Omeprazole sulfone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88546-55-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Omeprazole sulfone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088546558 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Omeprazole sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40237116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OMEPRAZOLE SULFONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76X040Z74O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Omeprazole sulfone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014012 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vorbereitungsmethoden
Reaction Mechanism and Optimization
In a representative procedure, omeprazole sulfide (1 g) is dissolved in dichloromethane at 40–50°C, followed by the addition of mCPBA (0.5–1.0 equivalents). The reaction proceeds via electrophilic oxygen transfer, where the sulfinyl group undergoes further oxidation to the sulfone moiety. Temperature control at 40–50°C ensures complete conversion while minimizing degradation byproducts. Post-reaction, the mixture is concentrated under reduced pressure and purified using silica gel chromatography with ethyl acetate/petroleum ether (1:1 v/v), yielding an off-white solid.
Key advantages of this method include:
-
Short reaction time (3–5 hours)
-
High reproducibility across laboratory-scale batches
-
Compatibility with industrial purification systems (e.g., column chromatography, recrystallization).
Over-Oxidation in Omeprazole Production Processes
This compound frequently forms as a byproduct during the synthesis of omeprazole itself, particularly when using strong oxidizing agents like hydrogen peroxide or mCPBA . Patent WO2009066309A2 highlights that incomplete control of reaction parameters during the oxidation of 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole leads to sulfone formation through over-oxidation.
Critical Factors Influencing Byproduct Formation
-
Oxidant stoichiometry : Excess hydrogen peroxide (>1.1 equivalents) increases sulfone yield from <1% to 15–20%.
-
Catalyst selection : Sodium molybdate accelerates sulfone formation compared to tungsten-based catalysts.
-
Temperature : Reactions above 10°C favor over-oxidation, as demonstrated in studies where 5°C maintained sulfoxide purity >99%.
This unintended pathway underscores the importance of precise process control in industrial omeprazole manufacturing, where sulfone levels must remain below 0.1% to meet pharmacopeial standards.
Enzymatic Formation via Cytochrome P450 Metabolism
Recent advances in biocatalysis have revealed that CYP3A4 , a human hepatic enzyme, mediates the metabolic conversion of omeprazole to its sulfone derivative. Research published in ACS Catalysis (2025) demonstrates that CYP3A4 selectively oxidizes the S-enantiomer (esomeprazole) to this compound through a hydrogen abstraction-oxygen rebound mechanism.
Key Enzymatic Parameters
-
Turnover frequency : 12.4 ± 1.2 min⁻¹ for esomeprazole vs. 3.8 ± 0.7 min⁻¹ for R-omeprazole.
-
pH dependence : Optimal activity at pH 7.4, mimicking physiological conditions.
-
Cofactor requirements : NADPH-dependent with Km = 18.3 μM for esomeprazole.
While enzymatic methods are less practical for bulk synthesis, they provide critical insights for drug interaction studies and personalized medicine approaches.
Comparative Analysis of Preparation Methodologies
Industrial-Scale Purification Techniques
Post-synthesis purification represents a critical challenge due to the structural similarity between this compound and its precursors. Patent US6166213A describes a pH-controlled crystallization method where crude sulfone is dissolved in methanol-water (1:1) and treated with 25% acetic acid to precipitate high-purity product. This approach reduces residual solvent levels to <50 ppm while maintaining yields of 78–82%.
Emerging Catalytic Approaches
Recent studies explore titanium silicate (TS-1) catalysts for sulfone synthesis, achieving 88% yield at 60°C in ethanol-water mixtures. This method eliminates halogenated solvents, addressing environmental concerns associated with dichloromethane .
Analyse Chemischer Reaktionen
Formation
Omeprazole sulfone is primarily formed through the sulphoxidation of omeprazole, a reaction catalyzed by the CYP3A4 enzyme .
Enzymatic Role
- CYP3A4 : This cytochrome P450 isoform is mainly responsible for converting omeprazole to this compound .
- CYP2C19 : While CYP3A4 is the major enzyme, CYP2C19 is mainly responsible for the formation of 5-hydroxyomeprazole .
Further Metabolism
This compound can undergo further metabolism to form 5-hydroxythis compound .
Role as an Internal Standard
This compound-d3, a deuterated form, is used as an internal standard for quantifying this compound in GC- or LC-MS .
Impact of other substances
The formation of this compound can be affected by other substances . For example, grapefruit juice inhibits its formation .
Other reactions
Sulfoxides such as Omeprazole can be used in the synthesis of other molecules .
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Drug Metabolism
Omeprazole sulfone is predominantly formed through the metabolism of omeprazole by cytochrome P450 enzymes, particularly CYP3A4. Understanding its formation and subsequent pharmacokinetics is crucial for evaluating the safety and efficacy of omeprazole as a proton pump inhibitor.
Key Findings:
- Metabolism Pathway: The metabolism of omeprazole involves its conversion to this compound and 5-hydroxyomeprazole, with CYP2C19 being the primary enzyme for 5-hydroxyomeprazole formation and CYP3A4 for this compound .
- Impact on Drug Interactions: Studies indicate that this compound may inhibit CYP2C19 activity, affecting the metabolism of co-administered drugs . This interaction highlights the importance of monitoring drug levels in patients receiving multiple medications.
Therapeutic Applications
This compound's therapeutic implications extend beyond its role as a mere metabolite. It contributes to the overall pharmacological effects of omeprazole in treating acid-related disorders.
Clinical Relevance:
- Efficacy in Acid Suppression: Research shows that the presence of this compound can enhance the acid-suppressive effects of omeprazole, thereby improving outcomes in patients with gastroesophageal reflux disease (GERD) and peptic ulcers .
- Pediatric Formulations: The stability and effectiveness of liquid formulations containing this compound have been studied to ensure safe use in pediatric populations .
Analytical Methods for Detection
The detection and quantification of this compound are critical for pharmacokinetic studies and therapeutic monitoring. Several advanced analytical techniques have been developed.
Analytical Techniques:
- High-Performance Liquid Chromatography (HPLC): HPLC methods have been validated for the simultaneous determination of omeprazole and its metabolites, including this compound. These methods demonstrate high sensitivity with recovery rates exceeding 84% .
- Column-Switching HPLC: A sensitive column-switching method has been established to facilitate the analysis of this compound alongside other metabolites, allowing for efficient monitoring in clinical settings .
Case Studies and Research Insights
Numerous studies have explored the implications of this compound in various contexts, providing valuable insights into its role in drug interactions and therapeutic outcomes.
Highlighted Case Studies:
- A study examining genetic polymorphisms in CYP2C19 revealed that individuals classified as poor metabolizers exhibited higher plasma concentrations of this compound, correlating with altered gastric pH levels . This underscores the significance of genetic factors in drug metabolism.
- Research on biotransformation using fungi indicated that certain strains could effectively convert omeprazole to its sulfonated form, suggesting potential applications in bioremediation or pharmaceutical development .
Wirkmechanismus
Omeprazole sulfone exerts its effects by inhibiting the enzyme hydrogen/potassium adenosine triphosphatase (H+/K+ ATPase) found in the gastric parietal cells. This inhibition leads to a reduction in gastric acid secretion. The sulfone group enhances the binding affinity of the compound to the enzyme, making it a potent inhibitor .
Vergleich Mit ähnlichen Verbindungen
Metabolic Pathways and Enzyme Specificity
Omeprazole vs. Omeprazole Sulfone
- Formation Pathways: Omeprazole undergoes two primary metabolic routes: 5-hydroxylation (via CYP2C19) and sulfoxidation to this compound (via CYP3A4). Key Data:
| Parameter | This compound | 5-Hydroxyomeprazole |
|---|---|---|
| Primary CYP Enzyme | CYP3A4 | CYP2C19 |
| Formation Clearance (HLM) | 7.7 µL/min/mg protein | 8.2 µL/min/mg protein |
| Elimination Clearance | 35 µL/min/mg protein | Not detectable in HLM |
| In vivo AUCm/AUCp Ratio | 0.25 (predicted) | 0.20 (predicted) |
- Stereoselectivity :
Lansoprazole Sulfone :
- Lansoprazole, another PPI, is metabolized to its sulfone primarily by CYP3A4, similar to this compound. However, lansoprazole sulfone formation is less oxygen-dependent in hepatic metabolism compared to this compound .
Sulindac Sulfone :
- A non-PPI sulfone compound, sulindac sulfone, shares structural similarities (sulfone moiety) but exhibits distinct pharmacological effects, including anticancer activity via voltage-dependent anion channel (VDAC) binding .
Pharmacokinetic and Pharmacodynamic Differences
- Oxygen Dependence :
- Drug-Drug Interactions: Inhibition: this compound is a time-dependent inhibitor (TDI) of CYP2C19 and CYP3A4, contributing 5–30% to total CYP inhibition in vivo. In contrast, 5-hydroxyomeprazole reversibly inhibits CYP2C19 but lacks TDI activity .
Analytical and Formulation Stability
- Chromatographic Behavior :
- Stability in Formulations :
Clinical and Market Relevance
- CYP3A4 Phenotyping: The this compound/omeprazole AUC ratio in plasma is used as a probe for CYP3A4 activity, offering a non-invasive method for metabolic profiling .
- Market Trends :
- The this compound market is driven by applications in peptic ulcer disease (projected $1.1 billion by 2032) and Zollinger-Ellison syndrome ($0.7 billion by 2032). Asia-Pacific dominates with a $0.4 billion market share in 2023 .
Biologische Aktivität
Omeprazole sulfone is a significant metabolite of omeprazole, a widely used proton pump inhibitor (PPI) that reduces gastric acid secretion. Understanding the biological activity of this compound is crucial for evaluating its pharmacological effects, metabolic pathways, and clinical implications. This article synthesizes diverse research findings, case studies, and data tables to provide a comprehensive overview of this compound's biological activity.
Overview of Omeprazole and Its Metabolites
Omeprazole is administered primarily for the treatment of gastroesophageal reflux disease (GERD), peptic ulcers, and other acid-related disorders. Upon ingestion, omeprazole is converted into its active form in the acidic environment of the stomach, where it irreversibly inhibits the H+, K+-ATPase enzyme in parietal cells, leading to decreased gastric acid secretion . The primary metabolites of omeprazole include This compound and 5-hydroxyomeprazole , which are produced through hepatic metabolism involving cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4 .
Table 1: Metabolism of Omeprazole
| Metabolite | Pathway | Enzyme Involved |
|---|---|---|
| Omeprazole | Active form | - |
| This compound | Oxidation | CYP3A4 |
| 5-Hydroxyomeprazole | Hydroxylation | CYP2C19 |
Absorption and Distribution
Omeprazole is rapidly absorbed after oral administration, with peak plasma concentrations occurring within 1-2 hours. The elimination half-life ranges from 30 to 90 minutes, depending on individual metabolic rates influenced by genetic polymorphisms in CYP2C19 . this compound exhibits a longer half-life due to its stability as a metabolite.
The primary mechanism through which this compound exerts its effects is through its role as a stable metabolite that can influence the pharmacokinetics of omeprazole itself. Studies have indicated that this compound may inhibit CYP2C19 activity when administered repeatedly, potentially affecting the metabolism of other drugs processed by this enzyme .
Table 2: Pharmacokinetic Parameters
| Parameter | Omeprazole | This compound |
|---|---|---|
| Peak Plasma Concentration | 1-2 hours | Varies based on metabolism |
| Half-Life | 30-90 minutes | Longer than omeprazole |
| Bioavailability | ~40% | Not directly measured |
Efficacy in Pediatric Populations
Research has shown that omeprazole and its metabolites are effective in treating erosive esophagitis in infants and children. A study involving infants demonstrated that omeprazole was well tolerated and effective for treating gastroesophageal reflux disease (GERD) symptoms, with dosages adjusted according to body weight . The presence of this compound in plasma samples was correlated with therapeutic outcomes.
Case Study: Long-term Use Effects
A longitudinal study examined the effects of long-term omeprazole therapy on gastric mucosa. Results indicated that prolonged use could lead to changes in gastric cell morphology due to sustained inhibition of acid secretion. The study also noted an increase in plasma levels of this compound and 5-hydroxyomeprazole after 14 days of treatment .
Safety Profile and Toxicogenetic Risks
While generally considered safe, long-term administration of PPIs like omeprazole has been associated with certain risks, including potential kidney damage and alterations in gut microbiota. The metabolite this compound has been investigated for its role in these adverse effects due to its interaction with various cytochrome P450 enzymes .
Table 3: Reported Adverse Effects
| Adverse Effect | Description |
|---|---|
| Kidney Damage | Potential risk with long-term use |
| Gut Microbiota Alteration | Changes in microbial diversity |
| CYP Interaction | Inhibition of CYP2C19 affecting drug metabolism |
Q & A
Basic Research Questions
Q. How can Omeprazole sulfone be analyzed using reversed-phase liquid chromatography (RP-LC)?
- Methodology : Optimize chromatographic conditions using a full factorial design with factors such as column temperature (20–40°C) and mobile phase pH (7.0–9.0). Use acetonitrile or methanol as organic modifiers and monitor retention factors, resolution, and tailing factors. Ensure sample diluent matches the mobile phase to avoid baseline shifts. Retention decreases at higher pH and temperature due to deprotonation of the benzimidazole group .
Q. What methods validate this compound as a reference standard in drug impurity profiling?
- Methodology : Perform comparative analysis using certified reference materials (CRMs) to confirm identity and purity via HPLC-UV or LC-MS. Validate specificity by spiking this compound into parent drug matrices. Use relative retention time (RRT) criteria (e.g., RRT 0.37) and acceptance thresholds (NMT 0.1% impurity) .
Q. How do CYP enzymes influence this compound formation in vivo?
- Methodology : Conduct in vitro metabolism assays using human liver microsomes (HLM) or hepatocytes to quantify CYP3A4-mediated sulfone formation. Compare kinetic parameters (Km, Vmax) with CYP2C19-mediated pathways (e.g., 5-hydroxyomeprazole). Use selective inhibitors (e.g., ketoconazole for CYP3A4) to confirm isoform contributions .
Advanced Research Questions
Q. How can pKa values of this compound be experimentally determined using chromatographic retention data?
- Methodology : Measure retention factors at varying pH levels (e.g., 7.0–9.0) and fit data to a Henderson-Hasselbalch model. Use triplicate measurements to calculate pKa with 95% confidence intervals. For this compound, reported pKa values are 8.15 ± 0.03 (acetonitrile) and 8.38 ± 0.29 (methanol) at 30°C .
Q. What experimental design mitigates overoxidation during this compound synthesis?
- Methodology : Optimize reaction conditions using sulfinic ester intermediates and Grignard reagents to minimize sulfone N-oxide formation. Monitor oxidation steps with TLC or HPLC and adjust H2O2 concentrations. Anthracene-Mg complexes improve coupling efficiency, reducing side-product formation .
Q. How can in vitro metabolite kinetics predict in vivo exposure ratios (AUCm/AUCp) for this compound?
- Methodology : Use clearance scaling from HLM or hepatocyte data to estimate intrinsic formation (Cli,f) and elimination (Cli,dep) clearances. Incorporate uncharacterized pathways (e.g., glucuronidation) via pharmacokinetic simulations. For this compound, CYP3A4 Cli,f values correlate with in vivo AUC ratios but may require adjustment for secondary metabolism .
Q. How to design stability studies for this compound under varying pH and temperature conditions?
- Methodology : Use accelerated stability testing at 25°C/60% RH and 40°C/75% RH. Analyze degradation products via HPLC-MS and identify major degradation pathways (e.g., hydrolysis at extreme pH). Preformulation studies should include buffer compatibility testing to assess excipient interactions .
Q. What strategies resolve data contradictions in CYP-mediated drug interactions involving this compound?
- Methodology : Perform crossover clinical trials measuring plasma concentrations of this compound and parent drug under CYP3A4-inducing/inhibiting conditions (e.g., rifampicin or clarithromycin co-administration). Use nonlinear mixed-effects modeling (NONMEM) to quantify pathway contributions and adjust IVIVE predictions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
